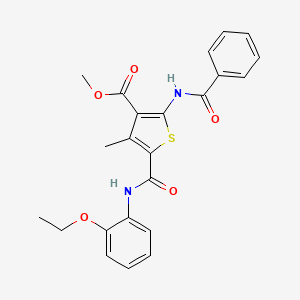
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalysts such as vanadium, iron, and molybdenum to enhance the yield and selectivity of the desired product . The reaction of thiophenes with carbon tetrachloride and alcohol in the presence of these catalysts is a common industrial method for producing thiophene esters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or amines.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl and phenyl groups enhance its binding affinity to target proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
5-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of both difluoromethyl and phenyl groups in 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-phenyl-, methyl ester makes it unique compared to other thiophene derivatives
Eigenschaften
CAS-Nummer |
2149590-63-4 |
|---|---|
Molekularformel |
C13H10F2O2S |
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
methyl 5-(difluoromethyl)-3-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H10F2O2S/c1-17-13(16)11-9(7-10(18-11)12(14)15)8-5-3-2-4-6-8/h2-7,12H,1H3 |
InChI-Schlüssel |
TWZSPACLSIAJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(S1)C(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12069310.png)












